Darutoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darutoside is a natural compound extracted from the plant Siegesbeckia orientalis, which belongs to the Asteraceae family and is native to China . It is known for its regenerative and healing properties, making it a popular ingredient in skincare products aimed at treating stretch marks and combating inflammation .
Mechanism of Action
Target of Action
Darutoside, a diterpenoids compound, has significant anti-inflammatory activity . The primary targets of this compound are key protein targets that it regulates to exert its therapeutic effects .
Mode of Action
This compound interacts with its targets by regulating their expression . This regulation leads to changes in serum metabolites and metabolic pathways, which in turn improve immune system response and inhibit oxidative stress and inflammatory response .
Biochemical Pathways
This compound affects several biochemical pathways. Metabolic pathway analysis has shown that the therapeutic effect of this compound involves amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine metabolism, and butanoate metabolism . These pathways are influenced by the up-regulation and down-regulation of various metabolites, including glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the improvement of immune system response, inhibition of oxidative stress, and reduction of inflammatory response . These effects are achieved through the regulation of key protein targets and changes in serum metabolites and metabolic pathways .
Action Environment
Its skin conditioning properties, anti-inflammatory effects, and collagen-boosting abilities make it a valuable addition to skincare products for a wide range of users .
Preparation Methods
Synthetic Routes and Reaction Conditions: Darutoside can be synthesized through various chemical processes. One method involves the extraction from the raw material of Siegesbeckia orientalis using ethanol. The process includes crushing the raw material, performing reflux extraction with ethanol, and then concentrating the extract . The concentrate is further processed using macroporous resin for adsorption, followed by elution with ethanol and reduced pressure concentration to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction techniques. The raw plant material is subjected to ethanol extraction, followed by purification using macroporous resin and high-speed counter-current chromatography . This method ensures high efficiency, large preparation capacity, and a relatively short production period .
Chemical Reactions Analysis
Types of Reactions: Darutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced biological activities and improved stability.
Scientific Research Applications
Darutoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of natural products and their derivatives.
Biology: this compound’s regenerative properties make it valuable in tissue engineering and regenerative medicine.
Medicine: It is widely used in dermatology for treating stretch marks, promoting wound healing, and reducing inflammation
Comparison with Similar Compounds
- Asiatic acid
- Madecassoside
- Centelloside
Darutoside’s unique combination of regenerative, anti-inflammatory, and collagen-stimulating properties makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
59219-65-7 |
---|---|
Molecular Formula |
C26H44O8 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[(4aS,4bS,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7,9-tetramethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-13-9-17-14(2)18(33-24-23(32)22(31)21(30)19(11-27)34-24)6-8-26(17,4)16-5-7-25(3,10-15(13)16)20(29)12-28/h10,13-14,16-24,27-32H,5-9,11-12H2,1-4H3/t13?,14?,16-,17+,18?,19-,20+,21-,22+,23-,24?,25+,26-/m1/s1 |
InChI Key |
OJRJAOXVGPMJAP-XOQGPCJVSA-N |
Isomeric SMILES |
CC1C[C@H]2C(C(CC[C@@]2([C@H]3C1=C[C@@](CC3)(C)[C@H](CO)O)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC1CC2C(C(CCC2(C3C1=CC(CC3)(C)C(CO)O)C)OC4C(C(C(C(O4)CO)O)O)O)C |
Synonyms |
Darutin; Darutigenol 3-β-D-glucoside |
Origin of Product |
United States |
Q1: What is Darutoside and where is it found?
A1: this compound is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.
Q3: What are the key structural features of this compound?
A3: this compound is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]
Q4: What analytical methods are commonly used to identify and quantify this compound?
A4: Several analytical techniques are employed for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify this compound. [] It can be combined with mass spectrometry (MS) for further structural characterization. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying this compound and its metabolites in complex biological matrices. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and stereochemistry. []
Q5: What are the pharmacological effects of this compound?
A5: this compound exhibits several pharmacological activities, including:
- Anti-inflammatory activity: Research suggests that this compound possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]
- Analgesic activity: this compound has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []
- Anti-fertility activity: Studies have shown that this compound can terminate early pregnancy in experimental rat models. []
Q6: What are the potential mechanisms of action of this compound's anti-inflammatory effects?
A6: While the precise mechanism is still under investigation, research suggests several potential pathways:
- Modulation of Immune System Response: this compound may influence the immune response to reduce inflammation. []
- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []
- Regulation of Inflammatory Mediators: this compound could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []
- Activation of PPARγ: Research indicates that this compound and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []
Q7: How does this compound affect metabolic pathways?
A7: Metabolomics studies indicate that this compound treatment influences several metabolic pathways:
- Amino Acid Metabolism: this compound can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []
- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []
- Fatty Acid Metabolism: this compound may affect fatty acid synthesis and utilization. []
- Purine Metabolism: Notably, this compound can downregulate uric acid levels, which is relevant to its potential in treating gout. []
Q8: What is the significance of this compound's impact on uric acid levels?
A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. this compound's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.
Q9: Has this compound been investigated in any animal models of disease?
A9: Yes, research has explored this compound's effects in animal models:
- Acute Gouty Arthritis: In a rat model, this compound demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []
- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing this compound showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While the provided research doesn't directly investigate the SAR of this compound, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including this compound. [] This suggests that the pimarane skeleton and specific functional groups on this compound might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.